molecular formula C7H11N B13163125 1-Ethylcyclobutane-1-carbonitrile CAS No. 49826-22-4

1-Ethylcyclobutane-1-carbonitrile

Cat. No.: B13163125
CAS No.: 49826-22-4
M. Wt: 109.17 g/mol
InChI Key: SUWURMRBAOQSTC-UHFFFAOYSA-N
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Description

1-Ethylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C₇H₁₁N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a cyclobutane ring, which is a four-membered carbon ring, with an ethyl group and a cyano group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, cyclobutane derivatives can be prepared via transition-metal catalyzed cyclizations, which are versatile methods for forming C-C bonds . Another method includes the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborates with aryl chlorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amines, depending on the nucleophile used.

Scientific Research Applications

1-Ethylcyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may be explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethylcyclobutane-1-carbonitrile involves its interaction with various molecular targets and pathways. The cyano group is highly polar and can participate in nucleophilic and electrophilic reactions. The compound’s reactivity is influenced by the strain in the cyclobutane ring, which can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

    Cyclobutane: A simple four-membered carbon ring without any substituents.

    Cyclobutanecarboxylic acid: A cyclobutane ring with a carboxyl group (-COOH) attached.

    Cyclobutanone: A cyclobutane ring with a ketone group (C=O) attached.

Uniqueness: 1-Ethylcyclobutane-1-carbonitrile is unique due to the presence of both an ethyl group and a cyano group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other cyclobutane derivatives .

Properties

IUPAC Name

1-ethylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7(6-8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWURMRBAOQSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306043
Record name 1-Ethylcyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49826-22-4
Record name 1-Ethylcyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49826-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylcyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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